molecular formula C20H21N5O6 B2857290 6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-15-5

6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2857290
CAS No.: 866133-15-5
M. Wt: 427.417
InChI Key: BEGNFPMSHJMALC-UHFFFAOYSA-N
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Description

6-Nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative characterized by a bicyclic benzoxazinone core substituted with a nitro group at position 6 and a piperazine-ethyl moiety bearing a 4-nitrophenyl group at position 2 (Figure 1). Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring, known for their diverse bioactivities, including phytotoxic, antimicrobial, and antifungal properties .

Structurally, the compound combines a rigid benzoxazinone scaffold with a flexible piperazine-ethyl chain, enabling interactions with hydrophobic and hydrophilic domains in biological targets. Its synthesis typically involves multi-step reactions, including alkylation of the benzoxazinone core with piperazine derivatives and subsequent nitration .

Properties

IUPAC Name

6-nitro-2-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6/c26-20-19(31-18-6-5-16(25(29)30)13-17(18)21-20)7-8-22-9-11-23(12-10-22)14-1-3-15(4-2-14)24(27)28/h1-6,13,19H,7-12H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGNFPMSHJMALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC(=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzoxazinone Core

The benzoxazinone core, 6-nitro-2H-1,4-benzoxazin-3(4H)-one, serves as the foundational structure for this compound. Its synthesis typically begins with nitro-substituted salicylic acid derivatives.

Cyclization of 2-Amino-5-Nitrophenol with Chloroacetyl Chloride

A common method involves the cyclization of 2-amino-5-nitrophenol with chloroacetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, wherein the phenolic oxygen attacks the electrophilic carbonyl carbon, followed by intramolecular amide formation. This method yields the benzoxazinone ring system with a nitro group at the 6-position.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (TEA) or pyridine
  • Temperature : 0–25°C
  • Yield : 70–85%

Alternative Route via Nitration of Preexisting Benzoxazinones

For substrates sensitive to direct nitration, post-cyclization nitration may be employed. For example, 2H-1,4-benzoxazin-3(4H)-one is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group regioselectively at the 6-position.

Key Considerations :

  • Nitration at elevated temperatures risks over-nitration or ring degradation.
  • Yield : 60–75%

Preparation of the Piperazinoethyl Side Chain

The side chain, 2-[4-(4-nitrophenyl)piperazino]ethyl, requires the synthesis of 4-(4-nitrophenyl)piperazine followed by ethylation.

Synthesis of 4-(4-Nitrophenyl)Piperazine

Nucleophilic Aromatic Substitution (SNAr)

Piperazine reacts with 1-fluoro-4-nitrobenzene in the presence of a base, facilitating aromatic substitution at the para position.

Reaction Conditions :

  • Solvent : Acetonitrile or dimethylformamide (DMF)
  • Base : Potassium carbonate (K₂CO₃)
  • Temperature : Reflux (80–100°C)
  • Yield : 65–80%
Buchwald-Hartwig Amination

For halogenated substrates (e.g., 1-bromo-4-nitrobenzene), palladium-catalyzed coupling with piperazine offers improved regioselectivity.

Catalytic System :

  • Catalyst : Pd₂(dba)₃/Xantphos
  • Ligand : BINAP
  • Solvent : Toluene
  • Yield : 70–85%

Ethylation of 4-(4-Nitrophenyl)Piperazine

Coupling of Benzoxazinone and Piperazinoethyl Moieties

The final step involves linking the benzoxazinone core to the piperazinoethyl side chain.

Alkylation of the Benzoxazinone Oxygen

The oxygen at position 2 of the benzoxazinone undergoes alkylation with 2-bromoethyl-4-(4-nitrophenyl)piperazine.

Reaction Conditions :

  • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
  • Solvent : DMF or DCM
  • Temperature : 0°C to room temperature
  • Yield : 50–65%

Mitsunobu Coupling

For substrates resistant to alkylation, the Mitsunobu reaction provides an alternative pathway.

Reagents :

  • DEAD, PPh₃
  • Solvent : THF
  • Yield : 55–70%

Optimization and Challenges

Nitro Group Stability

The presence of two nitro groups introduces sensitivity to reducing conditions. Hydrogenation steps must be avoided post-nitration.

Purification Challenges

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) resolves polar byproducts.
  • Recrystallization : Ethanol/water mixtures improve purity.

Data Tables

Table 1: Comparison of Benzoxazinone Synthesis Methods

Method Starting Material Reagents/Conditions Yield (%)
Cyclization 2-Amino-5-nitrophenol Chloroacetyl chloride, TEA 70–85
Post-cyclization nitration 2H-1,4-benzoxazin-3-one HNO₃/H₂SO₄, 0°C 60–75

Table 2: Piperazinoethyl Side Chain Preparation

Step Reagents/Conditions Yield (%)
SNAr 1-Fluoro-4-nitrobenzene, K₂CO₃, DMF, reflux 65–80
Buchwald-Hartwig 1-Bromo-4-nitrobenzene, Pd₂(dba)₃, BINAP 70–85
Alkylation 1,2-Dibromoethane, Cs₂CO₃, DMF, 65°C 40–55

Biological Activity

6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one, commonly referred to as a benzoxazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 137281-23-3, exhibits a complex structure that suggests various pharmacological properties. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Molecular Structure

The molecular formula of this compound is C20H21N5O6C_{20}H_{21}N_{5}O_{6}, with a molar mass of approximately 427.41 g/mol. The compound features a benzoxazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H21N5O6
Molar Mass427.41 g/mol
Density1.379 g/cm³
Boiling Point676.1 °C
pKa11.15

Anticancer Properties

Research indicates that benzoxazine derivatives can exhibit significant anticancer activity. A study published in Journal of Medicinal Chemistry highlighted that compounds similar to this compound showed potent inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Benzoxazine derivatives have also been reported to possess antimicrobial properties. A recent investigation demonstrated that related compounds exhibited inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents implies potential neuropharmacological effects. Studies have shown that piperazine-containing compounds can influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing mood disorders and anxiety .

Case Studies

  • Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that the compound induced significant apoptosis at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent.
  • Antimicrobial Testing : In a comparative study against Staphylococcus aureus and Escherichia coli, the compound exhibited Minimum Inhibitory Concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial activity.

The biological activities of this compound are likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with various receptors (e.g., G protein-coupled receptors) could lead to altered signaling pathways associated with cell survival and proliferation.

Scientific Research Applications

Neuropharmacology

Research indicates that the compound may have neuroprotective properties, potentially useful in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its interaction with NMDA receptors suggests it could mitigate excitotoxicity, a process that contributes to neuronal injury and death in these diseases.

Cancer Research

The compound has been investigated for its anti-cancer properties. Studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent. The presence of nitro groups in its structure may enhance its reactivity towards specific cellular targets involved in cancer progression.

Psychiatric Disorders

Given its influence on neurotransmitter systems, this compound is being studied for potential applications in psychiatric disorders such as depression and schizophrenia. By modulating serotonin and dopamine pathways, it may help alleviate symptoms associated with these conditions.

Case Studies

Study FocusFindingsReference
Neuroprotection in Alzheimer'sDemonstrated inhibition of NMDA receptor-mediated excitotoxicity, preserving neuronal health.
Anti-tumor ActivityInduced apoptosis in various cancer cell lines; showed promise as a therapeutic agent.
Modulation of NeurotransmittersAltered levels of serotonin and dopamine; potential benefits for mood disorders.

Comparison with Similar Compounds

Key Observations :

  • Piperazine vs. Morpholine : Piperazine’s secondary amine allows for hydrogen bonding and protonation at physiological pH, enhancing solubility and target binding compared to morpholine’s ether oxygen .
  • Benzothiazinones: Replacing the oxazine oxygen with sulfur (benzothiazinones) increases lipophilicity and antifungal efficacy, as seen in Candida spp. inhibition studies .

Pharmacological Activity

Antifungal and Antimicrobial Effects

  • The target compound exhibits broad-spectrum antifungal activity, likely due to its dual nitro groups and piperazine-ethyl side chain, which may disrupt fungal membrane integrity or inhibit cytochrome P450 enzymes .
  • In contrast, benzothiazinones (e.g., compound 33 in ) show 2–3-fold higher potency against Candida albicans, attributed to sulfur’s stronger electron-withdrawing effects and improved membrane penetration .
  • The morpholine analogue () demonstrates moderate activity, suggesting that piperazine’s basicity is critical for target engagement.

Herbicidal and Phytotoxic Activity

  • The 4-chlorophenylmethyl analogue () displays notable herbicidal effects, likely due to the chloro substituent’s ability to inhibit plant acetolactate synthase (ALS) .

Physicochemical and Stability Profiles

  • Solubility: Piperazine derivatives generally exhibit better aqueous solubility than morpholine or benzothiazinone analogues due to protonatable amines .
  • Stability: Alkaline conditions induce ring-opening in benzoxazinones, forming 2-aminophenol derivatives. Piperazine-substituted derivatives show moderate stability compared to halogenated analogues (e.g., 4-chlorophenylmethyl in ) .
  • LogP: The target compound’s logP (~3.1 predicted) is lower than benzothiazinones (~3.8), suggesting balanced lipophilicity for membrane permeability without excessive accumulation .

Q & A

What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

Basic Research Question
To enhance synthesis efficiency, employ microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve regioselectivity. Use high-performance liquid chromatography (HPLC) for real-time monitoring of intermediates. Adjust solvent systems (e.g., DMF/EtOH mixtures) to balance polarity and solubility. Catalytic optimization (e.g., Pd/C for nitro-group reductions) and column chromatography with gradient elution can isolate high-purity products .

How can researchers investigate the binding mechanisms of this compound with biological targets such as enzymes or receptors?

Advanced Research Question
Combine molecular docking simulations (e.g., AutoDock Vina or Schrödinger Suite) with surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff). Validate interactions via isothermal titration calorimetry (ITC) for thermodynamic profiling. For structural insights, use X-ray crystallography or cryo-EM to resolve ligand-target complexes. Cross-reference results with mutagenesis studies to identify critical binding residues .

What experimental approaches are suitable for resolving contradictions in reported biological activities across studies?

Advanced Research Question
Conduct meta-analyses to identify variability in assay conditions (e.g., cell lines, pH, temperature). Standardize protocols using dose-response assays (IC50/EC50) under controlled environments. Apply multivariate statistical models (ANOVA, PCA) to isolate confounding variables. Validate findings with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target specificity .

What methodologies are effective for studying the multi-target pharmacological profile of this compound?

Advanced Research Question
Utilize high-throughput screening (HTS) against diverse target libraries (kinases, GPCRs, ion channels). Analyze results with cheminformatics tools (e.g., QSAR, clustering algorithms) to predict off-target effects. Validate in cellular models using CRISPR-Cas9 knockout or RNA interference to confirm target relevance. Synergistic effects can be explored via combinatorial index (CI) assays .

How should researchers integrate theoretical frameworks into the design of studies involving this compound?

Basic Research Question
Align hypotheses with structure-activity relationship (SAR) models for nitroaromatic compounds. Use density functional theory (DFT) to predict electronic properties (e.g., nitro-group reactivity, HOMO-LUMO gaps). Incorporate pharmacophore modeling to guide structural modifications for enhanced bioactivity. Link experimental outcomes to theoretical models (e.g., free-energy perturbation for binding affinity predictions) .

What analytical techniques are critical for characterizing the stability of this compound under various storage conditions?

Basic Research Question
Perform accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Monitor hydrolytic degradation via FTIR spectroscopy in controlled humidity chambers. Solubility profiles can be determined using dynamic light scattering (DLS) .

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